Erythrodiol 3-palmitate Erythrodiol 3-palmitate Erythrodiol 3-O-palmitate is a natural product found in Gentiana lutea and Sideroxylon rotundifolium with data available.
Brand Name: Vulcanchem
CAS No.: 19833-13-7
VCID: VC0239988
InChI: InChI=1S/C46H80O3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)49-39-26-27-43(6)37(42(39,4)5)25-28-45(8)38(43)24-23-35-36-33-41(2,3)29-31-46(36,34-47)32-30-44(35,45)7/h23,36-39,47H,9-22,24-34H2,1-8H3
SMILES: CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C
Molecular Formula: C46H80O3
Molecular Weight: 681.1 g/mol

Erythrodiol 3-palmitate

CAS No.: 19833-13-7

Cat. No.: VC0239988

Molecular Formula: C46H80O3

Molecular Weight: 681.1 g/mol

* For research use only. Not for human or veterinary use.

Erythrodiol 3-palmitate - 19833-13-7

Specification

CAS No. 19833-13-7
Molecular Formula C46H80O3
Molecular Weight 681.1 g/mol
IUPAC Name [8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate
Standard InChI InChI=1S/C46H80O3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)49-39-26-27-43(6)37(42(39,4)5)25-28-45(8)38(43)24-23-35-36-33-41(2,3)29-31-46(36,34-47)32-30-44(35,45)7/h23,36-39,47H,9-22,24-34H2,1-8H3
Standard InChI Key ZOXWEJMCUKRYDD-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C
Appearance Solid
Melting Point 121 - 123 °C

Introduction

Chemical Structure and Properties

Molecular Structure

Erythrodiol 3-palmitate is a fatty acid ester derived from erythrodiol, characterized by the esterification of palmitic acid at the C-3 position of the erythrodiol scaffold. Its systematic name is [8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate . It is also known by several other names including Olean-12-ene-3,28-diol, 3-hexadecanoate, (3β)-; and Olean-12-ene-3β,28-diol, 3-palmitate .

Physicochemical Properties

Erythrodiol 3-palmitate exhibits specific physical and chemical characteristics that define its behavior in biological systems. These properties are summarized in the following table:

PropertyValueSource
Molecular FormulaC₄₆H₈₀O₃
Molecular Weight681.13 g/mol
CAS Number19833-13-7
XLogP317.51
Density1.0±0.1 g/cm³
Boiling Point684.3±55.0 °C at 760 mmHg
Flash Point231.7±24.3 °C
Refractive Index1.523
Topological Polar Surface Area (PSA)46.53

Structural Identifiers

The compound can be identified through various chemical notations, which are essential for database referencing and structural analysis:

The SMILES notation is CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C .

The InChI key, which serves as a unique identifier, is ZOXWEJMCUKRYDD-UHFFFAOYSA-N for the non-stereospecific form .

Natural Sources and Occurrence

Plant Sources

Erythrodiol 3-O-palmitate has been reported in several plant species. According to scientific literature, it has been isolated from:

  • Gentiana lutea (Yellow Gentian)

  • Sideroxylon rotundifolium

The compound is part of the diverse array of triterpenoids found in plant tissues, often contributing to the medicinal properties attributed to these plants in traditional medicine systems.

Biological Activities

Antitumor Properties

One of the most significant biological activities of Erythrodiol 3-palmitate is its antitumor potential. Research indicates that it inhibits the proliferation of K562 cells (a human myelogenous leukemia cell line) with an inhibition rate of 47% at a concentration of 100 μg/mL . This suggests potential applications in cancer research and possibly in the development of anticancer therapies.

Anti-inflammatory Effects

While the search results don't specifically mention anti-inflammatory properties for Erythrodiol 3-palmitate directly, related compounds such as methyl palmitate (MP) and ethyl palmitate (EP) have demonstrated significant anti-inflammatory activities. These compounds reduce inflammation through multiple mechanisms:

  • Reduction of carrageenan-induced rat paw edema

  • Diminishing prostaglandin E2 (PGE2) levels in inflammatory exudates

  • Reducing plasma levels of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-induced endotoxemia

  • Decreasing NF-κB expression in liver and lung tissues

  • Reducing neutrophil infiltration as indicated by decreased myeloperoxidase activity

Given the structural similarities, Erythrodiol 3-palmitate may share some of these anti-inflammatory properties, though specific studies on this compound would be needed for confirmation.

Structural Comparisons with Related Compounds

Comparison with Other Triterpenoid Esters

Erythrodiol 3-palmitate belongs to a larger family of triterpenoid esters, many of which share similar structural features and biological activities. The following table provides a comparison with some structurally related compounds:

Compound NameStructure TypeNotable Features
β-Amyrin 3-palmitateTriterpenoid EsterKnown for anti-inflammatory effects
Lupeol 3-palmitateTriterpenoid EsterExhibits anticancer properties
Oleanolic AcidTriterpenoidPotent anti-inflammatory and hepatoprotective effects
Uvaol 3-O-palmitateTriterpenoid EsterDemonstrates antioxidant activity

The specific esterification at the C-3 position of erythrodiol appears to contribute significantly to the biological activities observed in Erythrodiol 3-palmitate, distinguishing it from other members of this compound class.

Analytical Methods for Detection and Quantification

Mass Spectrometry Profiles

Mass spectrometry represents an important analytical technique for identifying and quantifying Erythrodiol 3-palmitate in various matrices. The predicted collision cross section (CCS) values for different adducts are valuable for mass spectrometric analysis and identification:

Adductm/zPredicted CCS (Ų)
[M+H]⁺681.61798273.5
[M+Na]⁺703.59992277.5
[M+NH₄]⁺698.64452286.9
[M+K]⁺719.57386256.9
[M-H]⁻679.60342275.1
[M+Na-2H]⁻701.58537274.7
[M]⁺680.61015275.4
[M]⁻680.61125275.4

Future Research Directions

Synthetic Approaches

Development of efficient synthetic routes for Erythrodiol 3-palmitate would be valuable for producing larger quantities needed for extensive biological testing. This could involve targeted esterification of erythrodiol with palmitic acid or more complex total synthesis approaches.

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